methanone CAS No. 64918-20-3](/img/structure/B14490544.png)
[2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is a complex organic compound that features a purine base, a thiomorpholine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone typically involves multiple steps. One common approach is to start with the chlorination of a purine derivative, followed by the introduction of the thiomorpholine ring through nucleophilic substitution. The final step involves the attachment of the phenyl group via a carbonylation reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its purine base makes it a potential candidate for studying nucleotide analogs and their effects on DNA and RNA synthesis.
Medicine
In medicinal chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the thiomorpholine ring can interact with protein active sites, potentially inhibiting enzyme activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Chloro-9H-purin-9-yl)ethylmethanone
- 2-(6-Chloro-9H-purin-9-yl)methylmethanone
- 2-(6-Chloro-9H-purin-9-yl)propylmethanone
Uniqueness
Compared to similar compounds, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is unique due to the presence of the thiomorpholine ring. This ring structure can enhance the compound’s stability and reactivity, making it more versatile in various applications. Additionally, the combination of the purine base and the phenyl group provides a unique scaffold for the development of new molecules with diverse functionalities.
Eigenschaften
CAS-Nummer |
64918-20-3 |
|---|---|
Molekularformel |
C16H14ClN5OS |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
[2-(6-chloropurin-9-yl)thiomorpholin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14ClN5OS/c17-14-13-15(19-9-18-14)22(10-20-13)12-8-21(6-7-24-12)16(23)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2 |
InChI-Schlüssel |
CYLUTDKXVPMKSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(CN1C(=O)C2=CC=CC=C2)N3C=NC4=C3N=CN=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
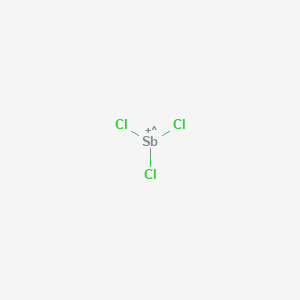
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
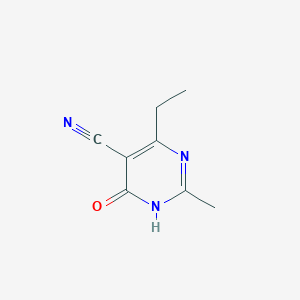
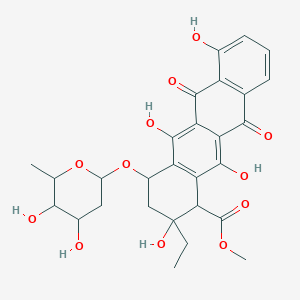
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
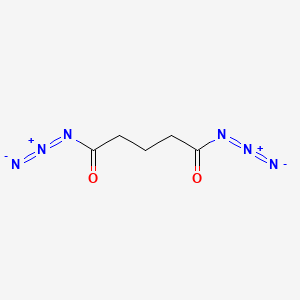
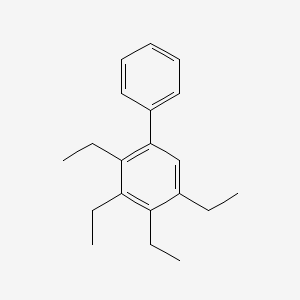
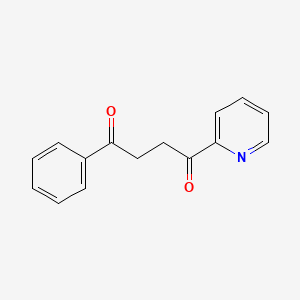
![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)


